2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester (CAS: Not explicitly provided in evidence) is a naphthalene derivative featuring a carboxylic acid group at position 2, an acetyloxy (-OAc) substituent at position 4, and a methyl ester (-COOCH₃) at the carboxylic acid moiety. Its reactivity and bioactivity are influenced by the electron-withdrawing acetyloxy group and the ester functionality, which may facilitate hydrolysis or serve as intermediates in further derivatization .
Properties
IUPAC Name |
methyl 4-acetyloxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)18-13-8-11(14(16)17-2)7-10-5-3-4-6-12(10)13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBXIOSRSYVKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-Naphthalenecarboxylic acid+MethanolAcid Catalyst2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester+Water
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological molecules. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns, molecular weights (MW), and applications inferred from evidence:
Functional Group Impact on Properties
- Acetyloxy Group (OAc) : Enhances electrophilicity at position 4, making it susceptible to nucleophilic substitution or hydrolysis. This group is less stable than methoxy (-OCH₃) under basic conditions .
- Methoxy Groups (-OCH₃) : Electron-donating groups increase solubility in polar solvents and may enhance bioavailability by improving membrane permeability .
- Iodo Substituent (I) : Introduces steric bulk and enables applications in radiolabeling or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Ester Variations (Methyl vs. Ethyl) : Methyl esters hydrolyze faster than ethyl esters, affecting drug delivery kinetics. Ethyl esters generally exhibit higher logP values, enhancing lipid solubility .
Biological Activity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a naphthalene ring substituted with acetyloxy and methyl ester groups, is being investigated for various pharmacological effects including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 202.21 g/mol
- Structural Features : The compound consists of a naphthalene backbone with an acetyloxy group at position 4 and a carboxylic acid methyl ester functional group.
The biological activity of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester is attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Interaction : The acetyloxy group can undergo hydrolysis to release the active acid form, which may inhibit specific enzymes involved in cellular processes.
- Receptor Binding : The compound's structure allows it to bind to various receptors, potentially modulating their activity and leading to therapeutic effects.
- Reactive Oxygen Species (ROS) Modulation : Studies indicate that compounds similar to this ester can influence ROS levels in cells, contributing to their anticancer effects by inducing apoptosis in tumor cells.
Biological Activity
Recent studies have highlighted several key areas of biological activity for this compound:
Antimicrobial Activity
Research indicates that derivatives of naphthalene carboxylic acids exhibit significant antimicrobial properties. For instance:
- Case Study : A study demonstrated that 2-Naphthalenecarboxylic acid derivatives showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The anticancer potential of this compound has been a focal point in recent research:
- Case Study : In vitro studies revealed that the compound induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Mechanism : The release of ROS upon treatment with the compound leads to increased intracellular calcium levels, triggering apoptotic pathways .
Research Findings
A summary of significant findings related to the biological activity of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
